molecular formula C10H8BrNOS2 B11958892 Rhodanine, 3-(4-bromo-m-tolyl)- CAS No. 21494-78-0

Rhodanine, 3-(4-bromo-m-tolyl)-

Cat. No.: B11958892
CAS No.: 21494-78-0
M. Wt: 302.2 g/mol
InChI Key: SCSBQFJJGSYFEZ-UHFFFAOYSA-N
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Description

Rhodanine, 3-(4-bromo-m-tolyl)-: is a heterocyclic compound that contains a thiazole nucleus with a thioxo group on the second carbon and a carbonyl group on the fourth carbon. This compound is part of the rhodanine family, which has been widely studied for its diverse pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhodanine, 3-(4-bromo-m-tolyl)- typically involves the reaction of 4-bromo-m-tolylamine with carbon disulfide and chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the rhodanine ring .

Industrial Production Methods: Industrial production methods for Rhodanine, 3-(4-bromo-m-tolyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Rhodanine, 3-(4-bromo-m-tolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Rhodanine, 3-(4-bromo-m-tolyl)- is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines .

Medicine: Rhodanine derivatives, including Rhodanine, 3-(4-bromo-m-tolyl)-, are investigated for their potential as therapeutic agents. They have been explored for their use in treating infections and cancer .

Industry: In the industrial sector, Rhodanine, 3-(4-bromo-m-tolyl)- is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of Rhodanine, 3-(4-bromo-m-tolyl)- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with essential cellular processes .

Comparison with Similar Compounds

Uniqueness: Rhodanine, 3-(4-bromo-m-tolyl)- is unique due to the presence of the 4-bromo-m-tolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other rhodanine derivatives and contributes to its specific applications and activities .

Properties

CAS No.

21494-78-0

Molecular Formula

C10H8BrNOS2

Molecular Weight

302.2 g/mol

IUPAC Name

3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8BrNOS2/c1-6-4-7(2-3-8(6)11)12-9(13)5-15-10(12)14/h2-4H,5H2,1H3

InChI Key

SCSBQFJJGSYFEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CSC2=S)Br

Origin of Product

United States

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